1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines elements of benzofuran, chromene, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and chromene intermediates. These intermediates are then coupled with piperidine-4-carboxamide under specific reaction conditions. The process may involve:
Condensation reactions: To form the benzofuran and chromene rings.
Acylation reactions: To introduce the acetyl group.
Coupling reactions: To attach the piperidine-4-carboxamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: To replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1
Medicinal Chemistry: As a potential drug candidate due to its unique structure and possible biological activity.
Materials Science: In the development of new materials with specific properties.
Biological Research: To study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating certain enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Coumarin derivatives: Such as 4-methyl-2-oxo-2H-chromen-7-yl compounds.
Benzofuran derivatives: Such as 3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)propanoic acid.
Piperidine derivatives: Such as 1-methyl-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-4-yl compounds.
Uniqueness
What sets 1-[(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-1benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide apart is its combination of structural motifs from benzofuran, chromene, and piperidine, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C24H26N2O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
1-[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C24H26N2O5/c1-13-16-10-18-15-4-2-3-5-19(15)30-21(18)12-20(16)31-24(29)17(13)11-22(27)26-8-6-14(7-9-26)23(25)28/h10,12,14H,2-9,11H2,1H3,(H2,25,28) |
InChI Key |
SQHRGYWWJZQGDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C4=C(O3)CCCC4)CC(=O)N5CCC(CC5)C(=O)N |
Origin of Product |
United States |
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